2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Historical Context of Benzothiophene Research
Benzothiophene, a bicyclic aromatic compound comprising fused benzene and thiophene rings, was first identified in coal tar derivatives during the early 20th century. Initial studies focused on its physicochemical properties, such as its naphthalene-like odor and stability under thermal stress. By the 1960s, researchers recognized its potential as a pharmacophore, leading to the development of derivatives like raloxifene and zileuton, which feature benzothiophene cores modified for enhanced bioactivity. The discovery of tetrahydrobenzothiophene—a partially saturated variant—marked a pivotal shift, as hydrogenation of the thiophene ring improved metabolic stability and solubility.
Significance of Tetrahydrobenzothiophene Scaffold in Medicinal Chemistry
The tetrahydrobenzothiophene scaffold’s planar rigidity and sulfur atom enable unique interactions with biological targets. Key advantages include:
- Enhanced Binding Affinity : The sulfur atom participates in hydrophobic and van der Waals interactions, as seen in tubulin-binding anticancer agents.
- Tunable Electronic Properties : Substituents on the scaffold modulate electron density, influencing reactivity and pharmacokinetics.
- Structural Diversity : Saturation of the thiophene ring allows for stereochemical modifications, enabling chiral drug design.
A comparative analysis of scaffold utility is provided below:
Evolution of Structural Modifications in Tetrahydrobenzothiophene Derivatives
Early modifications focused on halogenation and alkylation at the 2- and 3-positions to enhance bioactivity. For instance, introducing a cyano group at position 3 increased electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. The incorporation of isopropyl groups at position 6, as in 2-amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, emerged as a strategy to sterically shield the core structure from enzymatic degradation while maintaining conformational flexibility.
Recent advances in aryne chemistry have enabled regioselective functionalization. For example, reactions between alkynyl sulfides and o-silylaryl triflates yield 2,3-disubstituted derivatives with >70% efficiency. The table below highlights key structural trends:
Positioning of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Within the Research Landscape
This compound’s structure integrates three critical features:
- Amino Group at Position 2 : Serves as a hydrogen bond donor, potentially engaging with aspartate or glutamate residues in target proteins.
- Isopropyl Group at Position 6 : Imparts steric bulk, reducing off-target interactions while enhancing membrane permeability.
- Cyano Group at Position 3 : Stabilizes the enamine tautomer, optimizing electronic distribution for nucleophilic attack.
In comparative studies, the isopropyl-substituted derivative demonstrated a 3-fold increase in microtubule disruption activity over non-alkylated analogues, likely due to improved hydrophobic packing in the colchicine binding site. Furthermore, its cyano group enhances solubility in polar solvents (logP = 1.8), addressing a common limitation of fully aromatic benzothiophenes. Current research explores its utility as a precursor for photoaffinity probes and covalent inhibitors, leveraging the reactivity of the cyano moiety.
Properties
IUPAC Name |
2-amino-6-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-7(2)8-3-4-9-10(6-13)12(14)15-11(9)5-8/h7-8H,3-5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQVQDGCIBEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C(C1)SC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiophene derivative with an amine and a nitrile source can yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 2-amino-benzothiophene compounds exhibit anticonvulsant properties. A study demonstrated that modifications to the benzothiophene structure could lead to compounds with enhanced efficacy against seizures. The compound's ability to interact with neurotransmitter systems suggests potential use in treating epilepsy and other CNS disorders .
Antidepressant Effects
Another area of exploration is the antidepressant activity attributed to this compound. It has been shown to influence serotonin pathways, which are critical in mood regulation. The synthesis of related heterocyclic compounds has yielded promising results in preclinical models for antidepressant activity, indicating a potential therapeutic role for 2-amino-benzothiophenes in mood disorders .
Synthesis of Heterocycles
The compound serves as a precursor for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of pyrimidine and thienopyridone derivatives through condensation reactions with activated carbonitriles and hydrazines . These derivatives are valuable in developing new pharmaceuticals with diverse biological activities.
Reaction Pathways
The synthesis typically involves:
- Step 1 : Reaction with acetic anhydride to form an acetyl derivative.
- Step 2 : Condensation with aldehydes to yield arylidene derivatives.
- Step 3 : Cyclization reactions leading to thienopyridone derivatives.
This multi-step synthesis highlights the compound's utility as a versatile building block in organic synthesis .
Anticonvulsant Research
A specific study focused on the anticonvulsant properties of synthesized derivatives based on 2-amino-benzothiophene structures demonstrated significant activity in animal models. The findings suggested that certain modifications could enhance potency and selectivity towards specific receptor sites involved in seizure activity .
Behavioral Studies on Antidepressants
Another research effort investigated the behavioral effects of compounds derived from 2-amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in rodent models of depression. Results indicated a marked improvement in depressive-like behaviors following treatment with these compounds, supporting their potential as novel antidepressants .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Anticonvulsant Activity | Potential use in epilepsy treatment; interacts with neurotransmitter systems |
| Antidepressant Effects | Influences serotonin pathways; shows promise in mood disorder treatments |
| Synthetic Versatility | Serves as a precursor for synthesizing diverse heterocycles |
| Research Studies | Demonstrated efficacy in preclinical models for both anticonvulsant and antidepressant activities |
Mechanism of Action
The mechanism of action of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, focusing on substituent effects, crystallography, and applications:
Key Comparisons :
Substituent Effects: Methyl vs. Isopropyl: The methyl-substituted derivative (C₁₀H₁₂N₂S) exhibits a smaller molecular volume compared to the isopropyl analog (C₁₂H₁₆N₂S). Branched vs. Linear Alkyl Groups: The 1,1-dimethylpropyl substituent (C₁₄H₂₀N₂S) enhances hydrophobicity and may improve binding affinity in biological targets compared to linear alkyl chains .
Crystallographic Data: The methyl-substituted compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters $ a = 9.0415 \, \text{Å}, \, b = 8.3294 \, \text{Å}, \, c = 13.1283 \, \text{Å}, \, \beta = 90.169^\circ $. The fused benzothiophene ring adopts a puckered conformation, stabilized by N–H···N hydrogen bonds between amino and nitrile groups . The 7-oxo derivative (C₉H₈N₂OS) forms orthorhombic crystals (P2₁2₁2₁) with weaker C–H···π interactions, highlighting the role of substituents in dictating supramolecular assembly .
Biological and Material Applications: Methyl Derivative: Demonstrates luminescent properties and has been explored in organic electronics. Its amino and nitrile groups also make it a candidate for coordination chemistry .
Synthetic Methods: The methyl-substituted compound is synthesized via cyclocondensation of ketones with cyanoacetamide derivatives under acidic conditions, followed by crystallization . The 7-oxo analog is prepared by Schiff base formation between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 4-chlorobenzaldehyde, yielding a planar structure conducive to π-stacking .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bulkier substituents at position 6 (e.g., isopropyl, 1,1-dimethylpropyl) may enhance lipophilicity and membrane permeability, critical for drug design. However, excessive steric bulk could hinder target binding .
- Crystallographic Trends : Smaller substituents (methyl, oxo) favor dense hydrogen-bonded networks, while larger alkyl groups disrupt regular packing, as seen in the absence of reported crystal data for propyl and branched analogs .
- Computational Insights : Molecular docking studies on related benzothiophenes suggest that the carbonitrile group participates in polar interactions with enzymatic active sites, a feature likely conserved across this compound class .
Biological Activity
2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 42225-04-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, structure-activity relationships (SAR), and other pharmacological effects.
The molecular formula of 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is with a molecular weight of 192.28 g/mol. The compound features a benzothiophene core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Studies and Findings
- Inhibition of Cancer Cell Proliferation :
- Structure-Activity Relationship (SAR) :
The mechanism by which 2-Amino-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its anticancer effects appears to involve the inhibition of key kinases implicated in tumorigenesis. Specifically, it has been noted for its activity against PIM kinases, which are crucial in regulating cell survival and proliferation .
Pharmacological Profile
In addition to its anticancer properties, this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary data suggest that derivatives of benzothiophene can modulate inflammatory pathways.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although further research is needed to confirm these effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.28 g/mol |
| CAS Number | 42225-04-7 |
| IC50 Against HeLa | 0.126 μM |
| Mechanism of Action | PIM kinase inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Amino-6-(propan-2-yl)-tetrahydrobenzothiophene-3-carbonitrile, and how is reaction progress monitored?
-
Methodology : The compound is typically synthesized via condensation reactions. For example, analogous syntheses involve refluxing a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with 2-amino-tetrahydrobenzothiophene-3-carbonitrile in ethanol for 3 hours under thermal conditions . Reaction progress is monitored using thin-layer chromatography (TLC), and the product is isolated via filtration and recrystallized from methanol-chloroform mixtures (8:2 v/v) to yield crystalline solids with ~82% efficiency .
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Key Parameters :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Reaction Time | 3 hours | |
| Recrystallization | Methanol:Chloroform (8:2) |
Q. How is the purity of the compound assessed post-synthesis, and what techniques are employed for recrystallization?
- Methodology : Purity is determined via melting point analysis (e.g., 504–505 K for related compounds) and spectroscopic methods (e.g., NMR, IR). Recrystallization is optimized using solvent mixtures like methanol-chloroform, which selectively dissolve impurities while yielding high-purity crystals (95% purity reported for structurally similar compounds) .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in crystallographic data during refinement of this compound's structure?
-
Methodology : Use the SHELX software suite (SHELXL97/SHELXS97) for structure solution and refinement. For high-resolution or twinned data, employ SHELXL's robust least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are geometrically positioned (C–H = 0.93–0.97 Å) and refined using a riding model with . Discrepancies in thermal parameters or bond lengths can be addressed via iterative refinement cycles and validation tools in WinGX .
-
Example Refinement Table :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Orthorhombic, | |
| Cell Parameters | Å, Å, Å | |
| -factor | < 0.05 |
Q. How can hydrogen bonding interactions be systematically analyzed using graph set theory to predict crystal packing motifs?
-
Methodology : Apply Etter's graph set theory to classify hydrogen bonds (e.g., interactions) into motifs like chains (C), rings (R), or self-assembled networks. For example, in related tetrahydrobenzothiophene derivatives, interactions form [100] directional chains, stabilizing the crystal lattice. Software like PLATON or Mercury can visualize these networks .
-
Hydrogen Bond Analysis :
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| 3.2–3.5 | 150–170 |
Q. What computational approaches are used to analyze the puckering conformation of the tetrahydrobenzothiophene ring?
-
Methodology : Use Cremer-Pople puckering coordinates to quantify ring non-planarity. For six-membered rings, calculate amplitude () and phase angles () from atomic coordinates. Software like Gaussian or ORCA can optimize geometries, while crystallographic data (e.g., torsion angles in ) validate computational models .
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Example Puckering Parameters :
| Ring Atom | Displacement (Å) | Phase Angle (°) | Reference |
|---|---|---|---|
| C8–C11/S1 | 0.011–0.015 | 7.21(17) |
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data between synthetic batches?
- Methodology : Cross-validate data using multiple refinement programs (e.g., SHELXL vs. Olex2). For polymorphism, perform powder XRD to identify phase variations. Adjust refinement constraints (e.g., isotropic vs. anisotropic models) and verify hydrogen bonding patterns against graph set theory .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
